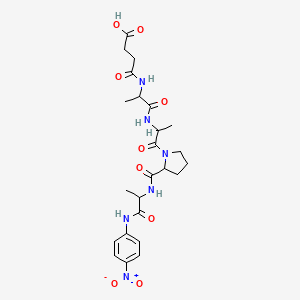

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNAは、N-サクシニル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アラニン p-ニトロアニリドとしても知られており、合成ペプチド基質です。プロリルエンドペプチダーゼなどの特定のプロテアーゼの活性を検出するための生化学アッセイで広く使用されています。この化合物は、酵素的切断によりp-ニトロアニリンを放出し、分光光度法で測定できるため、研究環境で特に価値があります。

準備方法

合成ルートと反応条件

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNAの合成は、固相ペプチド合成(SPPS)を用いたアミノ酸の段階的カップリングにより行われます。このプロセスは通常、最初のアミノ酸を樹脂に結合させることから始まり、その後、保護されたアミノ酸を順次添加します。最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。

工業的製造方法

This compoundの工業的製造は、ラボでの合成と同様の原理に従いますが、規模が大きくなります。高収率と高純度を確保するために、自動ペプチド合成装置が頻繁に使用されます。このプロセスには、最終生成物の同一性と純度を確認するための質量分析法とHPLCなどの厳格な品質管理手順が含まれます。

化学反応の分析

反応の種類

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNAは、主に酵素的加水分解を受けます。この反応は、特定のプロテアーゼによって触媒され、ペプチド結合の切断とp-ニトロアニリンの放出をもたらします。

一般的な試薬と条件

This compoundの酵素的加水分解には、通常、プロリルエンドペプチダーゼなどのプロテアーゼの存在が必要です。反応は、しばしば酵素の活性の最適pHである緩衝溶液中で行われます。一般的な緩衝液には、リン酸緩衝生理食塩水(PBS)とHEPES緩衝液があります。

生成される主な生成物

This compoundの酵素的加水分解から生成される主な生成物は、p-ニトロアニリンであり、黄色を示し、分光光度法を使用して定量化できます。

科学研究への応用

This compoundは、さまざまな用途の科学研究で広く使用されています。

生化学: プロリルエンドペプチダーゼなどのプロテアーゼの活性を検出および定量するための基質として役立ちます。

分子生物学: この化合物は、プロテアーゼの触媒機構を理解するための酵素反応速度論研究に使用されます。

医学: this compoundを伴う研究は、プロテアーゼ活性を伴う疾患の診断アッセイの開発に貢献しています。

産業: この化合物は、工業的用途で使用されるプロテアーゼ酵素の活性と安定性を確保するための品質管理プロセスで使用されます。

科学的研究の応用

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is widely used in scientific research for various applications:

Biochemistry: It serves as a substrate for detecting and quantifying the activity of proteases, particularly prolyl endopeptidase.

Molecular Biology: The compound is used in enzyme kinetics studies to understand the catalytic mechanisms of proteases.

Medicine: Research involving this compound contributes to the development of diagnostic assays for diseases related to protease activity.

Industry: The compound is utilized in quality control processes to ensure the activity and stability of protease enzymes used in industrial applications.

作用機序

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNAの作用機序には、特定のプロテアーゼによる認識と切断が含まれます。プロテアーゼはペプチド基質に結合し、ペプチド結合の加水分解を触媒し、p-ニトロアニリンを放出します。この反応は分光光度法でモニターでき、プロテアーゼ活性の定量的尺度を提供します。

類似化合物の比較

類似化合物

Suc-Ala-Ala-Pro-Phe-pNA: キモトリプシン活性を検出するために使用される別のペプチド基質。

Suc-Ala-Ala-Pro-Leu-pNA: エラスターゼや他のプロテアーゼの活性を測定するために使用されます。

Suc-Ala-Ala-Val-Ala-pNA: トリプシンやキモトリプシンなどのさまざまなプロテアーゼの基質。

独自性

This compoundは、プロリルエンドペプチダーゼによる特異的な認識によりユニークです。この特異性により、この特定の酵素の活性と阻害を研究するための理想的な基質となり、他の類似化合物ではそれほど効果的に達成できません。

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin activity.

Suc-Ala-Ala-Pro-Leu-pNA: Used for measuring the activity of elastase and other proteases.

Suc-Ala-Ala-Val-Ala-pNA: A substrate for various proteases, including trypsin and chymotrypsin.

Uniqueness

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is unique due to its specific recognition by prolyl endopeptidase. This specificity makes it an ideal substrate for studying the activity and inhibition of this particular enzyme, which is not as effectively achieved with other similar compounds.

特性

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQHAQUESIKHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)

![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)